![molecular formula C8H12N2O4 B1226100 homo-AMPA](/img/structure/B1226100.png)
homo-AMPA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 高同型-α-氨基-3-羟基-5-甲基-4-异恶唑丙酸的合成通常涉及以下步骤:
异恶唑环的形成: 这可以通过在受控条件下对适当的前体进行环化来实现。
氨基的引入: 氨基通过胺化反应引入,通常使用氨或胺类试剂。
羟基化和甲基化:
工业生产方法: 高同型-α-氨基-3-羟基-5-甲基-4-异恶唑丙酸的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。这通常包括:
间歇式或连续流动反应器: 以保持一致的反应条件。
纯化技术: 例如结晶、蒸馏和色谱法,以分离所需的产物.
化学反应分析
反应类型: 高同型-α-氨基-3-羟基-5-甲基-4-异恶唑丙酸会发生各种化学反应,包括:
氧化: 化合物被氧化形成不同的衍生物。
还原: 还原反应可以改变异恶唑环上的官能团。
取代: 取代反应可以将新的官能团引入化合物中.
常见试剂和条件:
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如氢化锂铝或硼氢化钠。
催化剂: 包括用于特定反应的过渡金属催化剂.
主要产物: 这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团,从而导致一系列高同型-α-氨基-3-羟基-5-甲基-4-异恶唑丙酸类似物 .
科学研究应用
Pain Modulation
Recent studies have demonstrated the efficacy of homo-AMPA in modulating pain responses, particularly in diabetic neuropathic mice. In a controlled study, intra-ventrolateral periaqueductal gray (VL PAG) microinjections of this compound resulted in significant reductions in mechanical allodynia and increased latency to tail-flick responses. These findings suggest that this compound may exert anti-allodynic effects by influencing the activity of pain-responsive neurons in the rostral ventromedial medulla (RVM) .
Case Study: Diabetic Neuropathic Pain
- Objective : Evaluate the effects of this compound on pain modulation.
- Method : Microinjections into VL PAG of diabetic neuropathic mice.
- Results :
- Decreased mechanical allodynia
- Increased latency to tail-flick
- Altered neuronal firing patterns in RVM ON and OFF cells
- : this compound may provide a novel approach to pain management by targeting specific neural pathways involved in pain perception.
Neuropharmacological Applications
This compound's interaction with mGluRs offers potential applications in neuropharmacology. Its selective modulation of glutamatergic signaling pathways can be harnessed to develop treatments for various neurological disorders characterized by dysregulated neurotransmission.
Potential Therapeutic Areas
- Neurodegenerative Diseases : By modulating excitatory neurotransmission, this compound could play a role in managing conditions like Alzheimer's disease or Parkinson's disease, where glutamate signaling is often disrupted.
- Mood Disorders : Given the involvement of glutamate in mood regulation, this compound may serve as a candidate for treating depression or anxiety disorders through its effects on synaptic plasticity.
- Cognitive Enhancement : Research suggests that enhancing AMPAR activity can improve learning and memory processes. This compound's role in synaptic plasticity could be explored for cognitive enhancement therapies.
Mechanistic Insights
The mechanisms underlying the action of this compound involve its influence on AMPA receptor trafficking and synaptic stability. Studies indicate that this compound may promote the formation of GluA1 homomeric AMPARs, which are critical for long-term potentiation (LTP) and synaptic strengthening . This property positions this compound as a valuable tool for investigating synaptic dynamics and developing strategies to enhance synaptic function.
Summary Table of Applications
Application Area | Description | Potential Impact |
---|---|---|
Pain Modulation | Reduces mechanical allodynia and alters pain response neuronal activity | Novel analgesic therapies |
Neurodegenerative Diseases | Modulates excitatory neurotransmission | Possible treatments for cognitive decline |
Mood Disorders | Targets glutamatergic pathways | New approaches for depression and anxiety |
Cognitive Enhancement | Enhances AMPAR activity for improved learning | Cognitive enhancement therapies |
作用机制
高同型-α-氨基-3-羟基-5-甲基-4-异恶唑丙酸通过与 AMPA 受体结合发挥作用,引起构象变化,从而打开离子通道。这使得阳离子(如钠和钙)流入,导致突触后神经元去极化,并传播兴奋性信号。 分子靶标包括 AMPA 受体的 GluA1-GluA4 亚基,所涉及的途径对突触传递和可塑性至关重要 .
类似化合物:
海人草酸: 离子型谷氨酸受体的另一种激动剂,但具有不同的结合特性和效应。
NMDA: NMDA 受体的激动剂,也参与突触可塑性,但具有不同的作用机制。
昆酸: AMPA 和代谢型谷氨酸受体的激动剂,与高同型-α-氨基-3-羟基-5-甲基-4-异恶唑丙酸相比具有更广泛的效应.
独特性: 高同型-α-氨基-3-羟基-5-甲基-4-异恶唑丙酸在其对 AMPA 受体的选择性激动作用方面是独一无二的,这使其成为专门研究这些受体而不影响其他类型谷氨酸受体的重要工具 .
相似化合物的比较
Kainate: Another agonist for ionotropic glutamate receptors, but with different binding properties and effects.
NMDA: An agonist for NMDA receptors, which also play a role in synaptic plasticity but have distinct mechanisms of action.
Uniqueness: Homo-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid is unique in its selective agonism for AMPA receptors, making it a valuable tool for studying these receptors specifically without affecting other types of glutamate receptors .
属性
分子式 |
C8H12N2O4 |
---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
2-amino-4-(5-methyl-3-oxo-1,2-oxazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4-5(7(11)10-14-4)2-3-6(9)8(12)13/h6H,2-3,9H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
NZDIZJGEDFARSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NO1)CCC(C(=O)O)N |
同义词 |
2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid homo-AMPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。